2-Chloro-5-(2-oxopyrrolidin-1-YL)benzonitrile
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Overview
Description
2-Chloro-5-(2-oxopyrrolidin-1-YL)benzonitrile is an organic compound that features a pyrrolidinone ring attached to a benzene ring with a chloro and nitrile substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-oxopyrrolidin-1-YL)benzonitrile typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. This reaction provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids, which undergo thermal cyclization to form the desired pyrrolidinone derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-oxopyrrolidin-1-YL)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine.
Oxidation Reactions: The pyrrolidinone ring can be oxidized to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Catalytic hydrogenation or metal hydrides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxidized pyrrolidinone derivatives.
Scientific Research Applications
2-Chloro-5-(2-oxopyrrolidin-1-YL)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of biologically active compounds, particularly in the treatment of central nervous system disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its derivatives are studied for their potential psychotropic and cerebroprotective effects.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-oxopyrrolidin-1-YL)benzonitrile involves its interaction with specific molecular targets in the body. The pyrrolidinone ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one Derivatives: These compounds share the pyrrolidinone ring and have similar biological activities.
2-(2-Oxopyrrolidin-1-yl)acetamides: These compounds are known for their psychotropic and cerebroprotective effects.
Uniqueness
2-Chloro-5-(2-oxopyrrolidin-1-YL)benzonitrile is unique due to the presence of both chloro and nitrile substituents on the benzene ring, which can influence its reactivity and biological activity compared to other pyrrolidinone derivatives.
Properties
CAS No. |
1260758-17-5 |
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Molecular Formula |
C11H9ClN2O |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
2-chloro-5-(2-oxopyrrolidin-1-yl)benzonitrile |
InChI |
InChI=1S/C11H9ClN2O/c12-10-4-3-9(6-8(10)7-13)14-5-1-2-11(14)15/h3-4,6H,1-2,5H2 |
InChI Key |
WEUHDWQAPCDHFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)Cl)C#N |
Origin of Product |
United States |
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